molecular formula C8H9NO3 B3041729 1-Methoxy-3-methyl-5-nitrobenzene CAS No. 35113-97-4

1-Methoxy-3-methyl-5-nitrobenzene

Cat. No.: B3041729
CAS No.: 35113-97-4
M. Wt: 167.16 g/mol
InChI Key: VUEDJWWAGSGOCC-UHFFFAOYSA-N
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Description

1-Methoxy-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzene, where a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methyl-5-nitrobenzene can be synthesized through the nitration of 1-methoxy-3-methylbenzene (m-cresol methyl ether). The nitration process typically involves the use of a nitrating mixture, such as concentrated sulfuric acid and nitric acid, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Reduction: 1-Methoxy-3-methyl-5-aminobenzene.

    Oxidation: 1-Methoxy-3-carboxy-5-nitrobenzene.

Properties

IUPAC Name

1-methoxy-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEDJWWAGSGOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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